molecular formula C21H16N2O2S B12570237 2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid CAS No. 501346-08-3

2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid

Cat. No.: B12570237
CAS No.: 501346-08-3
M. Wt: 360.4 g/mol
InChI Key: OCVSNCXMYAOXHE-UHFFFAOYSA-N
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Description

2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid typically involves the condensation of 10-methyl-10H-phenothiazine-3-carbaldehyde with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    10-Methyl-10H-phenothiazine: A parent compound with similar structural features.

    2-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]malononitrile: A derivative with different functional groups.

    10-Methyl-10H-phenothiazine-3-carbaldehyde: A precursor used in the synthesis of the target compound.

Uniqueness

2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid is unique due to its combination of a phenothiazine core and a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

501346-08-3

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(10-methylphenothiazin-3-yl)methylideneamino]benzoic acid

InChI

InChI=1S/C21H16N2O2S/c1-23-17-8-4-5-9-19(17)26-20-12-14(10-11-18(20)23)13-22-16-7-3-2-6-15(16)21(24)25/h2-13H,1H3,(H,24,25)

InChI Key

OCVSNCXMYAOXHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3C(=O)O)SC4=CC=CC=C41

Origin of Product

United States

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